molecular formula C14H18N2O3 B2811541 tert-Butyl 5-carbamoylisoindoline-2-carboxylate CAS No. 685565-18-8

tert-Butyl 5-carbamoylisoindoline-2-carboxylate

Cat. No. B2811541
CAS RN: 685565-18-8
M. Wt: 262.309
InChI Key: ALHOWQRUWZFEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-carbamoylisoindoline-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Reactions

  • tert-Butyl 5-carbamoylisoindoline-2-carboxylate has been utilized in various synthetic pathways and reactions. A study by Padwa et al. (2003) focuses on the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, which includes tert-butyl derivatives in its synthesis process (Padwa, Brodney, & Lynch, 2003).

Stereoselective Synthesis

  • The compound has been involved in the highly stereoselective hydroformylation of oxazoline derivatives. Kollár and Sándor (1993) describe the hydroformylation of a tert-butyl-Δ4-1,3-oxazoline derivative, emphasizing the significance of tert-butyl derivatives in stereoselective syntheses (Kollár & Sándor, 1993).

Catalysis and Organic Synthesis

  • A novel use of tert-butoxycarbonylation reagents, closely related to tert-butyl 5-carbamoylisoindoline-2-carboxylate, in organic synthesis has been described by Saito et al. (2006). This highlights the compound's relevance in enhancing reaction yields and selectivity in organic syntheses (Saito, Ouchi, & Takahata, 2006).

Natural Product Synthesis

  • López-Valdez et al. (2011) demonstrate the synthesis of isoindolinones using an oxidative radical cyclization process, where tert-butyl amines play a crucial role. This underscores the importance of tert-butyl 5-carbamoylisoindoline-2-carboxylate in the synthesis of natural products (López-Valdez et al., 2011).

Intermediate in Drug Synthesis

  • The compound has been identified as a key intermediate in the synthesis of renieramycin M derivatives, which are important in antitumor antibiotic studies. Li et al. (2013) describe the synthesis of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, highlighting the role of tert-butyl derivatives in medicinal chemistry (Li et al., 2013).

properties

IUPAC Name

tert-butyl 5-carbamoyl-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-10-5-4-9(12(15)17)6-11(10)8-16/h4-6H,7-8H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOWQRUWZFEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-carbamoylisoindoline-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of N-t-butoxycarbonyl-5-carboxyisoindoline (D13) (240 mg), EDC (350 mg), HOBT (140 mg), triethylamine (0.32 ml) and 0.880 ammonia solution (1 ml) in DMF (10 ml) was stirred overnight at rt and then evaporated. The residue was partitioned between EtOAc (10 ml) and 5% citric acid (10 ml). The organic layer was collected, washed with water (10 ml), saturated NaHCO3 solution (10 ml), water (10 ml), brine (10 ml), dried (MgSO4) and evaporated to give the title compound (D14) (154 mg). MS electrospray (+ion) 263 (MH+). 1H NMR δ (CDCl3), 7.73 (2H, m), 7.26 (1H, m), 6.88 (2H, m), 4.72 (2H, s), 4.69 (2H, s),1.52 (9H, s).
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.